molecular formula C21H19ClFN3O2S B2840750 N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 895803-18-6

N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2840750
CAS No.: 895803-18-6
M. Wt: 431.91
InChI Key: MKJMHGDPXBNSAJ-UHFFFAOYSA-N
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Description

N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a fluorophenyl group, and a thiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves a multi-step process. One common method involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. This reaction is carried out in ethanol solvent without the need for a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The presence of the chloro and fluoro groups enhances its electrophilicity, allowing it to interact with nucleophilic sites on biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is unique due to the presence of both the oxalamide and thiazole groups, which contribute to its distinct chemical and biological properties

Biological Activity

N'-(3-chloro-2-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanism of action, and efficacy.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. The reaction typically occurs in ethanol without a catalyst, yielding a white solid with a melting point of approximately 200–202 °C. Characterization techniques such as IR spectroscopy and NMR provide insight into the molecular structure and confirm the presence of functional groups critical for biological activity .

Antimicrobial Activity

Research indicates that derivatives of thiazole, including this compound, exhibit significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Staphylococcus aureus and Chromobacterium violaceum. The minimum inhibitory concentration (MIC) values suggest that the compound possesses comparable activity to standard antibiotics .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Chromobacterium violaceum16
Escherichia coli64

Anticancer Activity

The thiazole moiety is known for its anticancer properties. Studies have shown that compounds containing this structure can induce apoptosis in cancer cell lines. For instance, one study reported an IC50 value of less than 2 µg/mL against A-431 (human epidermoid carcinoma) cells, indicating potent cytotoxicity . Structure-activity relationship (SAR) analyses suggest that substituents on the phenyl rings significantly enhance anticancer activity.

Table 2: Anticancer Activity Data

Cell LineIC50 (µg/mL)Mechanism of Action
A-431<2Induction of apoptosis
HT29<5Cell cycle arrest
MCF-73.5Inhibition of Bcl-2 expression

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The presence of electron-donating groups enhances its binding affinity to target proteins, promoting apoptosis in cancer cells and disrupting bacterial cell wall synthesis.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy : A study compared the antibacterial effects of various thiazole derivatives against clinical isolates of Staphylococcus aureus. The compound showed superior activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent .
  • Anticancer Research : In a preclinical trial involving A-431 cells, treatment with the compound resulted in significant tumor growth inhibition compared to control groups. Further analysis revealed alterations in apoptosis-related gene expression, reinforcing its role as an anticancer agent .

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2S/c1-12-16(22)4-3-5-17(12)26-20(28)19(27)24-11-10-18-13(2)25-21(29-18)14-6-8-15(23)9-7-14/h3-9H,10-11H2,1-2H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJMHGDPXBNSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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